molecular formula C11H9ClN2O2 B14612632 5-methoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride CAS No. 60872-20-0

5-methoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride

Cat. No.: B14612632
CAS No.: 60872-20-0
M. Wt: 236.65 g/mol
InChI Key: BLKYMFMWGWUSBZ-UHFFFAOYSA-N
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Description

5-methoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by chlorination. One common method involves the reaction of 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions . This reaction converts the carboxylic acid group into a carbonyl chloride group, yielding the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-methoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor functions . The exact molecular pathways involved depend on the specific biological context and target .

Properties

CAS No.

60872-20-0

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

5-methoxy-1-phenylpyrazole-3-carbonyl chloride

InChI

InChI=1S/C11H9ClN2O2/c1-16-10-7-9(11(12)15)13-14(10)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

BLKYMFMWGWUSBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NN1C2=CC=CC=C2)C(=O)Cl

Origin of Product

United States

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